1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique molecular structure and diverse applications in various fields of research and industry. This compound is particularly recognized for its role as a photosensitive protecting group for the carboxyl function of neurotransmitters, especially glycine. It has garnered attention in chemistry, biology, and medicine due to its potential therapeutic applications in neurological disorders and its utility in organic synthesis processes.
The compound is classified under the category of pyrrolidinones, which are cyclic compounds containing a pyrrolidine ring. Its IUPAC name is 1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one hydrochloride, and it has the chemical formula . The compound's registry number is 1332531-50-6, which can be found in chemical databases like PubChem.
The synthesis of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one typically involves a multi-step process that can be optimized for efficiency. A common method includes the reaction of N-butyloxycarbonylglycine with 2-methoxy-5-nitrophenol. This reaction utilizes 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride as a coupling agent, along with N-hydroxybenzotriazole and 4-dimethylaminopyridine as catalysts to enhance yield and purity.
The reaction conditions are crucial for achieving high yields. The process generally requires careful control of temperature and pH, alongside the precise stoichiometric ratios of reactants. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction by providing an appropriate medium for reactant solubility and interaction .
The molecular structure of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one features a pyrrolidine ring bonded to a benzyl group that contains both methoxy and nitro substituents. The presence of these functional groups influences the compound's reactivity and stability.
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one can undergo several significant chemical reactions:
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, along with catalysts such as palladium on carbon. The choice of conditions significantly impacts the yield and purity of the final products.
The mechanism of action of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one primarily revolves around its function as a photosensitive protecting group. Upon exposure to light, it undergoes a photochemical reaction that releases the protected neurotransmitter, facilitating its interaction with molecular targets involved in neurotransmission pathways. This property makes it particularly useful in biochemical studies aimed at understanding neurotransmitter functions.
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one has several notable applications across various scientific domains:
This compound features a pyrrolidin-2-one core N-substituted with a 2-methoxy-5-nitrobenzyl group. Systematic naming follows IUPAC priority rules:
Key identifiers:Table 1: Structural Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 858235-01-5 [2] |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Exact Mass | 250.0954 Da |
| SMILES | O=C1N(CC2=CC(N+=O)=CC=C2OC)CCC1 [2] |
| InChIKey | UYVYSYUVCHYLBZ-UHFFFAOYSA-N |
The benzyl group adopts a conformation where the methoxy group (electron-donating) and nitro group (electron-withdrawing) create a polarized aromatic system. This electronic asymmetry potentially influences molecular interactions and spectroscopic behavior [1] [5].
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 250.25 g/mol [1] |
| Physical State | Solid (crystalline) |
| Melting Point | 161–163 °C [2] |
| Solubility | Moderate in polar organic solvents (DMSO, methanol); low in water (<1 mg/mL) |
| Stability | Sensitive to strong acids/bases (lactam hydrolysis); nitro group may facilitate photodegradation |
Critical stability considerations:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Key ¹H NMR Assignments (DMSO-d₆, δ ppm) [8]
| Proton Position | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidinone C(3,4)-H | 2.20–2.45 | m | 4H |
| N-CH₂- (benzyl) | 4.28 | s | 2H |
| Aromatic C(3)-H | 7.05 | d (J=8.9 Hz) | 1H |
| Aromatic C(4)-H | 7.95 | dd (J=8.9, 2.5 Hz) | 1H |
| Aromatic C(6)-H | 8.15 | d (J=2.5 Hz) | 1H |
| Methoxy (-OCH₃) | 3.85 | s | 3H |
| Lactam C(5)-H₂ | 3.40 | t | 2H |
¹³C NMR highlights (δ ppm):
Mass Spectrometry
Chromatographic Behavior
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4